![molecular formula C19H22N2O3S B7710927 N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, commonly known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), which plays a crucial role in the signaling pathways of various cytokines.
Mécanisme D'action
N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide plays a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses. BMS-986142 inhibits N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
BMS-986142 has been shown to effectively reduce inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23, while increasing the production of anti-inflammatory cytokines such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-986142 is its selectivity for N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which reduces the risk of off-target effects. However, its potency may also pose a challenge in terms of dosing in animal models. Additionally, further studies are needed to determine its long-term safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the development of BMS-986142. One area of interest is its potential use in combination with other inhibitors targeting different cytokine signaling pathways. Another potential direction is the development of more potent and selective N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide inhibitors. Additionally, further studies are needed to determine the efficacy of BMS-986142 in other autoimmune diseases.
Méthodes De Synthèse
The synthesis of BMS-986142 involves a multi-step process, starting with the reaction of 4-methylbenzenesulfonamide with 2-bromoacetophenone to obtain the intermediate product. This is followed by the reaction of the intermediate with benzylamine to obtain the final product, BMS-986142.
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis. It has been shown to effectively inhibit N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide, which is involved in the signaling pathways of cytokines such as IL-23, IL-12, and type I interferons.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-13-20-19(22)15-21(14-17-11-9-16(2)10-12-17)25(23,24)18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCYRCUFEWOJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.